

# Technical Guide: Physical Properties of **tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate**

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## Compound of Interest

**Compound Name:** *tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate*

**Cat. No.:** B123314

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate**, a key building block in the development of targeted protein degraders. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

## Core Physical Properties

The physical characteristics of **tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate** are crucial for its handling, formulation, and application in chemical synthesis. The following table summarizes the key physical and chemical data for the (S)-enantiomer.

Property	Value	Source
Chemical Name	(S)-tert-Butyl 3- ((methylsulfonyl)oxy)pyrrolidine -1-carboxylate	N/A
CAS Number	132945-75-6	[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>5</sub> S	[1][2]
Molecular Weight	265.33 g/mol	[1][2]
Appearance	Solid (predicted)	N/A
Purity	≥97%	[2][3]
Predicted Boiling Point	392.9 ± 31.0 °C	N/A
Predicted Density	1.25 ± 0.1 g/cm <sup>3</sup>	N/A
Predicted pKa	-3.65 ± 0.40	N/A

Note: Some physical properties, such as boiling point, density, and pKa, are based on computational predictions and have not been experimentally verified in the available literature.

## Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental for compound characterization. The following are standard experimental protocols that can be employed to determine the melting point, boiling point, and solubility of solid organic compounds like **tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate**.

### Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)

- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

- Ensure the compound is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.<sup>[4]</sup>
- Pack a small amount of the powdered compound into the open end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.<sup>[5]</sup>
- For a pure compound, the melting range is typically narrow (0.5-2 °C).

## Boiling Point Determination (for Solids at Reduced Pressure)

Given the high predicted boiling point, determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the recommended method.<sup>[6]</sup>

Apparatus:

- Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)

- Heating mantle
- Magnetic stirrer and stir bar
- Thermometer
- Vacuum pump or aspirator
- Manometer

#### Procedure:

- Place a small amount of the compound and a magnetic stir bar into the round-bottom flask.
- Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
- Begin stirring and gradually reduce the pressure inside the apparatus to the desired level using the vacuum source. Monitor the pressure with a manometer.
- Slowly heat the sample using the heating mantle.
- Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
- A nomograph can be used to estimate the boiling point at atmospheric pressure from the data obtained at reduced pressure.[\[6\]](#)

## Solubility Determination

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

#### Apparatus:

- Test tubes
- Vortex mixer or shaker
- Graduated cylinders or pipettes

- Analytical balance

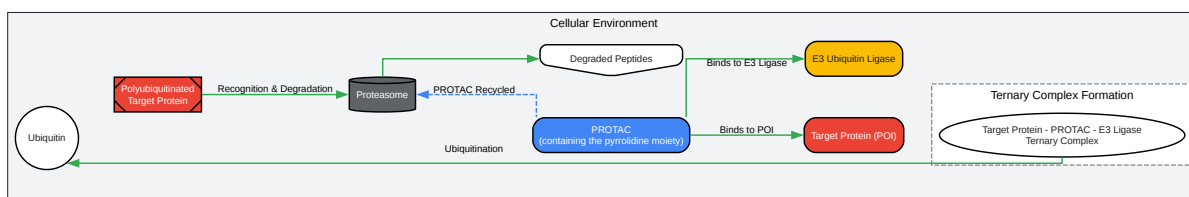
Procedure:

- Weigh a precise amount of the solid compound (e.g., 10 mg) and place it into a test tube.<sup>[7]</sup>
- Add a specific volume of the desired solvent (e.g., 1 mL) to the test tube.<sup>[7][8]</sup>
- Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).<sup>[7]</sup>
- Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is soluble under these conditions.
- If the solid has not fully dissolved, incrementally add more solvent and repeat the agitation process until the solid dissolves completely. Record the total volume of solvent used.
- The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).
- This procedure should be repeated with a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) to establish a comprehensive solubility profile.<sup>[9]</sup>

## Role in Targeted Protein Degradation

**tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate** is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).<sup>[1]</sup> PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

The following diagram illustrates the general workflow of targeted protein degradation mediated by a PROTAC.



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### PROTAC-mediated Protein Degradation Workflow

In this workflow, the pyrrolidine derivative serves as a crucial component of the PROTAC molecule, often as part of the linker or the E3 ligase-binding ligand. The PROTAC facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can participate in further rounds of degradation.

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